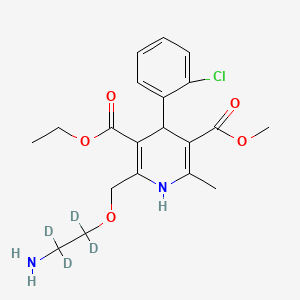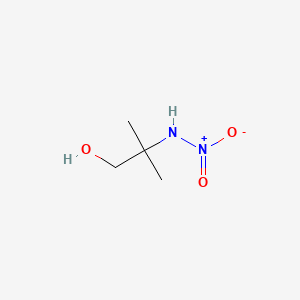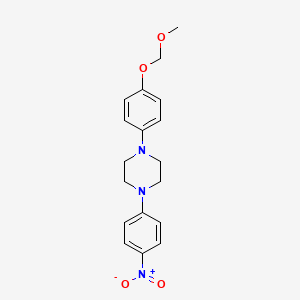
Avosentan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avosentan-d3, also known as this compound, is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 482.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diabetic Nephropathy and Cardiovascular Risk
Endothelin Antagonism in Diabetic Nephropathy
Avosentan, as an endothelin antagonist, has been explored for its efficacy in reducing proteinuria and potentially halting the progression of diabetic nephropathy. Studies have found that Avosentan can significantly reduce albuminuria in patients with type 2 diabetes and overt nephropathy. However, its use has been associated with an increased risk of cardiovascular events, such as fluid overload and congestive heart failure, leading to the premature termination of clinical trials (Mann et al., 2010; Sarafidis & Lasaridis, 2010).
Renoprotective and Anti-atherosclerotic Effects
In animal models, Avosentan has demonstrated significant renoprotective and anti-atherosclerotic effects. It attenuated diabetic nephropathy and reduced aortic atherosclerosis in diabetic apolipoprotein E knockout mice, suggesting potential benefits in managing diabetic micro- and macrovascular complications (Watson et al., 2009).
Pharmacokinetic Interactions
Interaction with Oral Contraceptives
Research indicates that Avosentan may influence the pharmacokinetics of oral contraceptives, potentially affecting their efficacy. This highlights the importance of considering drug-drug interactions in the clinical use of Avosentan (Dieterle & Mann, 2006).
Cardiovascular Implications
Predictors of Congestive Heart Failure
A study aimed to identify risk markers for congestive heart failure (CHF) following Avosentan treatment in patients with diabetes and nephropathy. It suggested that monitoring body weight changes could serve as an early signal for CHF development, proposing a strategy to mitigate risk in future clinical applications of endothelin receptor antagonists (Hoekman et al., 2014).
Glaucoma Treatment
Potential in Glaucoma Therapy
Avosentan has been evaluated for its effects on intraocular pressure (IOP) in glaucomatous conditions. Studies in animal models have shown dose-dependent IOP reduction, indicating Avosentan's potential utility in glaucoma treatment. This novel application suggests that endothelin antagonists like Avosentan could offer new therapeutic avenues for managing glaucoma (Wang et al., 2009; Konieczka et al., 2011).
Mécanisme D'action
Safety and Hazards
Avosentan substantially reduces urinary protein loss in people with type 2 diabetes and kidney disease, but it causes serious side effects . These include complications of fluid overload such as pulmonary edema, as well as congestive heart failure . There were more deaths in the groups taking avosentan than in the group taking placebo .
Analyse Biochimique
Biochemical Properties
Avosentan-d3 plays a crucial role in biochemical reactions by selectively inhibiting the ETA receptor. This inhibition prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the receptor. By blocking this interaction, this compound helps to reduce vasoconstriction, inflammation, and fibrosis. The compound interacts with various enzymes, proteins, and biomolecules, including ET-1, ETA receptors, and other signaling molecules involved in the endothelin pathway .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In endothelial cells, it reduces ET-1-induced vasoconstriction and inflammation. In renal cells, this compound helps to mitigate the progression of diabetic nephropathy by reducing albuminuria and glomerulosclerosis. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ETA receptors and downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to ETA receptors, thereby preventing ET-1 from exerting its effects. This binding inhibits the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which leads to reduced intracellular calcium levels and decreased vasoconstriction. Additionally, this compound modulates gene expression by affecting the transcription of genes involved in inflammation, fibrosis, and cellular proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing albuminuria and glomerulosclerosis in diabetic nephropathy models. Prolonged exposure to the compound may lead to adaptive changes in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces albuminuria and glomerulosclerosis without significant adverse effects. At higher doses, this compound may cause fluid retention, edema, and other toxic effects. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with the endothelin system. The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination. This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in the endothelin pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in specific tissues, such as the kidneys and blood vessels, where it exerts its therapeutic effects. The distribution of this compound is influenced by factors such as tissue perfusion, receptor density, and binding affinity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the plasma membrane, where it binds to ETA receptors. Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for the compound’s ability to modulate cellular signaling and gene expression .
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/no-structure.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)



![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)



![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)
![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)
